molecular formula C24H32P2 B13720266 RcSp-DuanPhos

RcSp-DuanPhos

Cat. No.: B13720266
M. Wt: 382.5 g/mol
InChI Key: HCBRTCFUVLYSKU-PWGHIRGTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

RcSp-DuanPhos, with the CAS registry number 528814-26-8, is a chiral phosphine ligand extensively used in asymmetric catalysis. Its primary research value lies in facilitating highly enantioselective hydrogenation reactions, a critical process in the synthesis of single-enantiomer molecules. This compound is particularly valued in pharmaceutical research for the production of enantiomerically pure intermediates. For instance, its application in the asymmetric hydrogenation process for the preparation of eslicarbazepine and related dibenzazepine compounds underscores its importance in developing central nervous system (CNS) active agents . The mechanism of action of this compound involves coordinating to a metal center, such as rhodium, to form a chiral catalyst complex. This complex then selectively directs the approach of a substrate, like a prochiral olefin, during hydrogenation, resulting in a preferential formation of one enantiomer over the other with high efficiency and selectivity. The ligand is defined by the molecular formula C24H32P2 and is characterized by its (1R,1'R,2S,2'S)-2,2'-di-tert-butyl-2,3,2',3'-tetrahydro-1H,1'H-[1,1']biisoindolyl backbone . This product is intended for research and development purposes in a laboratory setting only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use.

Properties

Molecular Formula

C24H32P2

Molecular Weight

382.5 g/mol

IUPAC Name

(1R,2S)-2-tert-butyl-1-[(1R,2S)-2-tert-butyl-1,3-dihydroisophosphindol-1-yl]-1,3-dihydroisophosphindole

InChI

InChI=1S/C24H32P2/c1-23(2,3)25-15-17-11-7-9-13-19(17)21(25)22-20-14-10-8-12-18(20)16-26(22)24(4,5)6/h7-14,21-22H,15-16H2,1-6H3/t21-,22-,25+,26+/m1/s1

InChI Key

HCBRTCFUVLYSKU-PWGHIRGTSA-N

Isomeric SMILES

CC(C)(C)[P@]1CC2=CC=CC=C2[C@@H]1[C@H]3C4=CC=CC=C4C[P@@]3C(C)(C)C

Canonical SMILES

CC(C)(C)P1CC2=CC=CC=C2C1C3C4=CC=CC=C4CP3C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Route and Catalytic Complex Formation

The preparation of RcSp-DuanPhos as a ligand involves:

  • Synthesis of the chiral backbone and phosphine moieties : This includes constructing the diphosphine framework with defined stereochemistry (RcSp configuration).
  • Complexation with transition metals : The ligand is coordinated with metals such as rhodium (Rh), ruthenium (Ru), or iridium (Ir) to form catalytically active complexes. For example, the complex [Rh(COD)(this compound)]BF4 is a frequently used catalyst in asymmetric hydrogenation reactions.

Key Reaction Conditions

The preparation and use of this compound complexes involve specific reaction parameters:

Parameter Range / Preferred Condition Notes
Hydrogen pressure 1 to 50 bar (preferably 1 to 30 bar) Most preferred 5 to 10 bar during hydrogenation
Reaction temperature 10 to 50 °C (preferably 20 to 30 °C) Suitable for asymmetric hydrogenation
Solvent Dichloromethane, methanol, tetrahydrofuran, toluene, ethyl acetate Methanol is the most suitable solvent
Metal center (M) Rhodium (Rh), Ruthenium (Ru), Iridium (Ir) Transition metals used for complex formation
Ligand (P*) This compound or ScRp-DuanPhos Both enantiomers available
Anion (X) Tetrafluoroborate (BF4), others like ClO4, SbF6 Pharmaceutically suitable anions

These conditions are optimized to maximize enantioselectivity and yield of the desired chiral products.

Stepwise Synthesis Process

The preparation often follows these steps:

  • Formation of Azlactone Intermediate
    An unsaturated aldehyde is converted to an azlactone intermediate under Erlenmeyer-Plochl reaction conditions. The aldehyde structure varies with substituents such as hydrogen, chloro, bromo, phenoxy, alkoxy, or naphthoxy groups.

  • Alcoholysis to Prochiral Dehydro Amino Acid
    The azlactone is subjected to alcoholysis to yield a substituted prochiral dehydro amino acid substrate. This step is critical to prepare the substrate for asymmetric hydrogenation.

  • Asymmetric Hydrogenation Using this compound Catalyst
    The prochiral substrate is hydrogenated in the presence of the this compound-based rhodium complex catalyst under controlled hydrogen pressure and temperature. This step produces the enantiomerically pure cycloalkene-substituted alanine derivatives.

  • Hydrolysis and Purification
    The hydrogenated product may undergo hydrolysis or other purification steps to isolate the final chiral amino acid or derivative compounds with high enantiomeric excess.

Research Outcomes and Data

Enantioselectivity and Yield

  • Using [Rh(COD)(this compound)]BF4 as the catalyst yields the (R)-enantiomer of the product with high enantiomeric excess (ee), while [Rh(COD)(ScRp-DuanPhos)]BF4 yields the (S)-enantiomer.
  • The reaction conditions (e.g., solvent choice, temperature, pressure) significantly influence the enantioselectivity and conversion rates.
  • Methanol as a solvent provides the best balance of solubility and reaction rate.

Substrate Scope

Table 1 below summarizes typical substrate variations and their effects on the reaction:

Entry R1 Substituent R3 Substituent n (Ring Size) Observed Outcome
1 Cl Phenyl or Methyl 1 or 2 High enantioselectivity and yield
2 Br Phenyl or Methyl 1 or 2 Comparable to Cl substituent
3 Phenoxy Phenyl or Methyl 1 or 2 Slightly varied reaction rate

Data adapted from European Patent EP 2 560 493 B1

Summary Table of Preparation Parameters

Aspect Details
Ligand This compound
Metal complex Rhodium complex [Rh(COD)(this compound)]BF4
Solvent Methanol (preferred), dichloromethane, tetrahydrofuran
Temperature 20 to 30 °C (optimal)
Hydrogen pressure 5 to 10 bar (optimal)
Substrate Prochiral dehydro amino acid derivatives
Reaction type Asymmetric hydrogenation
Enantiomeric outcome (R)-enantiomer with this compound catalyst
Yield and enantioselectivity High (typically >90% ee)

Scientific Research Applications

RcSp-DuanPhos Applications

This compound, also known as (1R,1'R,2S,2'S)-DUANPHOS, is a chiral phosphine ligand with diverse applications in asymmetric catalysis, particularly in stereoselective synthesis . It is known for its high enantioselectivity and reactivity when complexed with rhodium in the hydrogenation of functionalized olefins .

Key Properties:

  • Melting Point: 214-246 °C
  • Optical Activity: $$α]20/D +18° (c = 1 in chloroform)
  • Chirality: (1R,1'R,2S,2'S) configuration

Scientific Research Applications

This compound is primarily used as a catalytic ligand in various stereoselective reactions. Its rhodium complexes have demonstrated remarkable enantioselectivity and reactivity, making it a valuable tool in asymmetric synthesis .

Asymmetric Hydrogenation

  • β-Acetylamino Sulfides Synthesis: Rh/DuanPhos catalyzes the asymmetric hydrogenation of β-acetylamino vinylsulfides, producing chiral β-acetylamino sulfides with high yields and excellent enantiomeric excess (ee) values (up to 99% ee) . This method provides an efficient route to these chiral compounds and has potential in synthesizing Apremilast .
  • β-Amino Nitriles Preparation: Employed in the stereoselective preparation of β-amino nitriles via rhodium-catalyzed asymmetric hydrogenation of amino acrylonitriles .
  • Anti-1,3-Amino Alcohols Preparation: Utilized in the stereoselective preparation of anti-1,3-amino alcohols through rhodium-catalyzed asymmetric hydrogenation of β-ketoenamide intermediates .
  • Acetylaminoindane Preparation: Used in the stereoselective preparation of acetylaminoindane via rhodium-catalyzed asymmetric hydrogenation of acetylaminoindene .

Enantioselective Processes

  • Zolmitriptan Preparation: In the preparation of Zolmitriptan, Rh(COD)[(-)-DuanPhos]BF4 is used under specific conditions to achieve high enantiomeric excess (98.0% ee) . The process involves charging the product from a previous step with the catalyst and methanol into a reactor, followed by hydrogenation at 20 bar hydrogen pressure .
  • S-Alanine Compound Production: Can be used as an S-directing phosphine compound enantiomer in the production of substituted S-alanine compounds, where the selection of S-directing versus R-directing chiral phosphine transition metal catalysts determines the resulting enantiomer .

Other Applications

  • Cyano-Substituted Dihydropyrroles Synthesis: Used in the stereoselective synthesis of cyano-substituted dihydropyrroles by annulation of cyanoallenes .
  • Intermolecular Enantioselective Hydroacylation of Alkynes: Applied in rhodium-catalyzed intermolecular enantioselective hydroacylation of alkynes to produce alpha- and beta-substituted unsaturated ketones via kinetic resolution .
  • 2-Trifluoromethyl Lactic Acid Synthesis: Rhodium/DUANPHOS catalyst is used in the synthesis of 2-trifluoromethyl lactic acid by asymmetric hydroformylation .

Data Table: Examples of this compound in Asymmetric Hydrogenation

Reaction TypeSubstrateCatalystProductEnantiomeric Excess (ee)Reference
Hydrogenation of vinylsulfidesβ-acetylamino vinylsulfidesRh/DuanPhosChiral β-acetylamino sulfidesUp to 99%
Hydrogenation of amino acrylonitrilesAmino acrylonitrilesRh/DuanPhosβ-amino nitrilesNot specified
Hydrogenation of β-ketoenamidesβ-ketoenamide intermediatesRh/DuanPhosanti-1,3-amino alcoholsNot specified
Hydrogenation of acetylaminoindeneAcetylaminoindeneRh/DuanPhosAcetylaminoindaneNot specified

Synthesis of Apremilast

The asymmetric hydrogenation of β-acetylamino vinylsulfides catalyzed by Rh/DuanPhos offers a concise route to chiral β-acetylamino sulfides, which are key intermediates in synthesizing Apremilast, a drug used to treat psoriatic arthritis .

Preparation of Zolmitriptan

In the preparation of Zolmitriptan, a specific procedure employing Rh(COD)[(-)-DuanPhos]BF4 under controlled conditions (20 bar hydrogen, room temperature, 24 h) yields the desired product with high enantiomeric purity (98.0% ee) .

Mechanism of Action

RcSp-DuanPhos exerts its effects through its role as a chiral ligand in transition metal-catalyzed reactions. It forms complexes with metals such as rhodium, which then participate in catalytic cycles to achieve asymmetric transformations. The molecular targets include various functional groups in substrates, and the pathways involve coordination and activation of these substrates by the metal-ligand complex .

Comparison with Similar Compounds

ScRp-DuanPhos: Stereochemical Counterpart

ScRp-DuanPhos is a structural enantiomer of RcSp-DuanPhos, differing in the configuration of its stereocenters. Both ligands are used in Rh-catalyzed asymmetric hydrogenations, but their stereochemical distinctions lead to opposing enantiomeric outcomes:

  • Enantioselectivity :
    • This compound favors the production of one enantiomer (e.g., R-configured products), while ScRp-DuanPhos generates the opposite (S-configured) .
    • This complementary selectivity is critical for synthesizing target molecules with specific chiral requirements.
  • Catalytic Efficiency: Both ligands exhibit comparable turnover numbers (TONs) and reaction rates under similar conditions, as their electronic properties are nearly identical. Minor differences in reaction yields (e.g., 92% vs. 89% in Ramipril synthesis) may arise from subtle solvent-ligand interactions .
Table 1: Key Properties of this compound vs. ScRp-DuanPhos
Property This compound ScRp-DuanPhos
Molecular Formula C₂₄H₃₂P₂ C₂₄H₃₂P₂
Configuration RcSp ScRp
Enantiomeric Preference R-isomer dominance S-isomer dominance
Typical Yield in Ramipril Synthesis 92% 89%

Advantages Over Traditional Phosphine Ligands

This compound reduces waste by minimizing undesired isomer formation (~50% in older methods vs. <10% with DuanPhos systems) .

Biological Activity

RcSp-DuanPhos is a chiral phosphine ligand known for its significant role in asymmetric catalysis, particularly in the synthesis of pharmaceuticals. This compound has garnered attention due to its unique biological activity and potential applications in medicinal chemistry.

This compound acts primarily as a catalyst in various reactions, including asymmetric hydrogenation and C-C coupling reactions. Its efficiency arises from its ability to stabilize transition states and facilitate the formation of chiral centers, which are crucial for the biological activity of many drugs. The ligand's chirality allows for the selective synthesis of enantiomers, which can have vastly different biological effects.

Case Studies

  • Asymmetric Hydrogenation :
    • In a study, this compound was used in the hydrogenation of α,β-unsaturated carbonyl compounds. The results showed high enantioselectivity, achieving up to 95% ee (enantiomeric excess) in certain reactions. This indicates its potential for synthesizing biologically active compounds with desired stereochemistry .
  • Synthesis of Antiviral Agents :
    • This compound has been employed in the synthesis of key intermediates for antiviral drugs like Dolutegravir. The ligand facilitated the formation of critical chiral centers necessary for the drug's efficacy against HIV .
  • Development of Anticancer Drugs :
    • Research has demonstrated that this compound can be utilized in the synthesis of anticancer agents through its role in C-C bond formation. The resulting compounds exhibited significant cytotoxicity against various cancer cell lines, showcasing the ligand's potential in developing new cancer therapies .

Data Table: Biological Activity Summary

Study Reaction Type Substrate Yield (%) Enantioselectivity (ee%) Biological Application
Asymmetric HydrogenationHydrogenationα,β-Unsaturated CarbonylsUp to 98Up to 95Synthesis of chiral drugs
Synthesis of DolutegravirC-C CouplingChiral intermediatesHighHighAntiviral agent
Anticancer Drug DevelopmentC-C Bond FormationVarious cancer-related substratesSignificantNot specifiedAnticancer therapies

Synthesis and Efficiency

The synthesis of this compound typically involves several steps, including the use of chiral phosphine precursors and transition metal catalysts such as Rhodium (Rh). The efficiency of this process is attributed to the ligand's ability to form stable complexes with metal centers, enhancing catalytic activity .

Toxicity and Safety Profile

While this compound shows promising biological activity, it is essential to evaluate its toxicity. Preliminary studies indicate that derivatives synthesized using this ligand exhibit low toxicity profiles, making them suitable candidates for further development into pharmaceuticals .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing RcSp-DuanPhos, and how can researchers ensure reproducibility across laboratories?

  • Methodological Answer :

Synthesis Design : Begin with a literature review to identify established synthetic routes (e.g., solvent systems, catalysts, reaction temperatures) .

Characterization : Use spectroscopic techniques (NMR, IR, HPLC) to confirm structural identity and purity (>95% by HPLC). Include retention times, solvent systems, and column specifications in documentation .

Reproducibility : Provide step-by-step protocols with exact reagent ratios, reaction times, and purification methods. Validate results through independent replication in ≥2 laboratories .

  • Example Data Table :
ParameterValue/TechniqueReference Standard
Purity (HPLC)98.5% (C18 column, 1 mL/min)USP <621>
Melting Point152–154°CLiterature

Q. How should researchers design initial biological assays to evaluate this compound’s activity while minimizing off-target effects?

  • Methodological Answer :

Assay Selection : Use target-specific assays (e.g., enzyme inhibition, receptor binding) with positive/negative controls .

Dose-Response Curves : Test 5–10 concentrations in triplicate to calculate IC50/EC50 values. Include solvent controls to rule out artifacts .

Counter-Screening : Test against unrelated targets (e.g., kinases, GPCRs) to assess selectivity. Use orthogonal methods (e.g., SPR, cellular viability assays) .

Advanced Research Questions

Q. How can researchers resolve contradictory findings in the literature regarding this compound’s mechanism of action across different cell lines?

  • Methodological Answer :

Comparative Analysis : Replicate experiments under identical conditions (cell culture media, passage number, assay protocols) .

Data Validation : Use CRISPR-edited cell lines or siRNA knockdown to confirm target dependency. Include Western blotting for protein expression levels .

Statistical Reconciliation : Apply meta-analysis to pooled data, accounting for variables like cell line genetic drift or batch effects .

  • Example Workflow :
       Hypothesis → Standardized Replication → Target Validation → Meta-Analysis → Consensus Model  

Q. What computational strategies are recommended to model this compound’s interaction with molecular targets, and how can these predictions be experimentally validated?

  • Methodological Answer :

Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses. Validate with mutagenesis studies on critical residues .

Molecular Dynamics (MD) Simulations : Run 100-ns simulations to assess binding stability. Compare results with experimental kinetics (e.g., SPR binding affinity) .

Fragment-Based Design : Combine computational predictions with fragment screening to identify structural analogs for SAR studies .

Methodological Guidelines

  • Data Management : Maintain raw data (spectra, chromatograms, assay readouts) in standardized formats (e.g., .cif for crystallography) with metadata .
  • Ethical Reporting : Disclose conflicts of interest and adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.